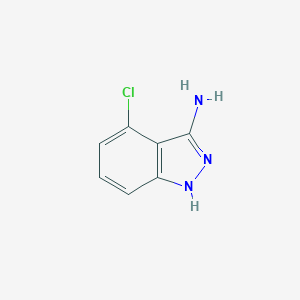

4-chloro-1H-indazol-3-amine

Vue d'ensemble

Description

“4-chloro-1H-indazol-3-amine” is a chemical compound with the CAS Number: 20925-60-4. It has a linear formula of C7H6ClN3 . This compound is a member of indazoles .

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The preliminary results suggested that most of the target compounds showed great antitumor activity .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H6ClN3. It has an average mass of 167.596 Da and a monoisotopic mass of 167.025024 Da .

Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 408.7±25.0 °C at 760 mmHg, and a melting point of 159 - 162 °C . It also has a molar refractivity of 45.8±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 109.3±3.0 cm3 .

Applications De Recherche Scientifique

Antitumor Activity : A compound synthesized from 4-chloro-1H-indazol-3-amine showed inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).

Efficient Synthesis in Medicinal Chemistry : this compound was used in silver(I)-mediated intramolecular oxidative C–H amination, enabling the construction of various 1H-indazoles, which are widely applicable in medicinal chemistry (Park et al., 2021).

Chemoselectivity in Amination : The chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles was explored, indicating specific interactions of this compound in chemical synthesis (Shen et al., 2010).

Suzuki–Miyaura Cross-Coupling Reaction : this compound was used in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions, showing its utility in synthesizing derivatives of 3-aryl-1H-indazol-5-amine (Wang et al., 2015).

Microwave Accelerated Amination : A microwave-accelerated reaction using this compound in palladium-catalyzed amination was explored for synthesizing new 1,3-disubstituted isoquinolines (Prabakaran et al., 2010).

Rhodium/Copper Catalysis in Organic Synthesis : The compound was used in the efficient synthesis of 1H-indazoles via a rhodium and copper-catalyzed process, demonstrating its role in organic synthesis (Wang & Li, 2016).

Metal-Free Cascade Synthesis : this compound was utilized in a metal-free cascade reaction for synthesizing pyrimido[1,2-b]indazole-3-carbonitrile derivatives, highlighting its application in the development of novel compounds (Li et al., 2017).

Ligand-Free Copper(I) Oxide Catalysis : The compound was involved in the synthesis of 2H-indazole derivatives using copper(I) oxide nanoparticles under green conditions (Sharghi & Aberi, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-chloro-1H-indazol-3-amine is the capsid protein of the HIV-1 virus . This compound is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The capsid protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .

Mode of Action

This compound, as part of Lenacapavir, interacts with the capsid protein, inhibiting its function . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . In the case of Lenacapavir, it binds effectively with the hinge region of the capsid protein, thereby inhibiting the function of the protein and preventing the virus from replicating .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the hiv-1 virus by inhibiting the function of the capsid protein . This disruption prevents the virus from replicating, thereby reducing viral load and slowing the progression of the disease .

Pharmacokinetics

As a key intermediate in the synthesis of lenacapavir, its properties would significantly influence the bioavailability and efficacy of the final drug

Result of Action

The primary result of the action of this compound is the inhibition of the HIV-1 virus’s ability to replicate . By binding to the capsid protein, it prevents the virus from completing its life cycle . This leads to a reduction in viral load and slows the progression of the disease .

Propriétés

IUPAC Name |

4-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLXQNVPEHUPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310477 | |

| Record name | 4-chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20925-60-4 | |

| Record name | 20925-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-chloroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

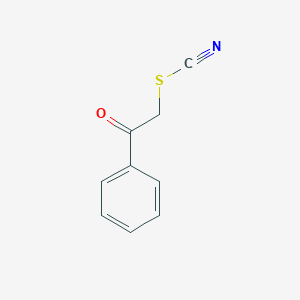

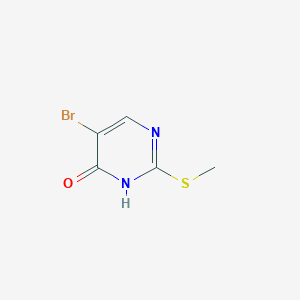

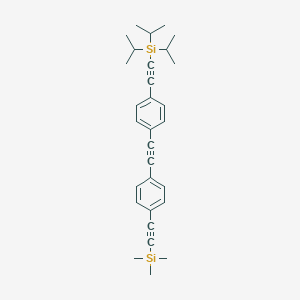

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-chloro-1H-indazol-3-amine in the synthesis of linifanib?

A1: this compound serves as a crucial building block in the synthesis of linifanib, a receptor tyrosine kinase inhibitor. It specifically acts as a reactant in the Suzuki coupling reaction with the intermediate 1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-teramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea to yield the final linifanib molecule [].

Q2: Are there any safety concerns regarding the synthesis of this compound?

A2: Yes, research indicates potential safety hazards during the synthesis of this compound. The hydrazine condensation reaction involved in its production can be highly exothermic, potentially leading to a dangerous self-heating scenario []. This exothermic event, identified during scale-up safety evaluations, was linked to the reaction byproduct, hydrochloric acid (HCl), which was found to lower the onset temperature for hazardous decomposition of the reaction mixture [].

Q3: How was the safety issue during this compound synthesis addressed?

A3: Researchers found that introducing a base, specifically sodium acetate, effectively mitigated the safety risks associated with this compound synthesis []. The addition of sodium acetate served to increase the onset temperature for the decomposition of the reaction mass, thereby enhancing the safety margin during large-scale production []. This modification, combined with employing a lower-boiling-point solvent, ensured safer operating conditions for the process [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)

![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)

![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)